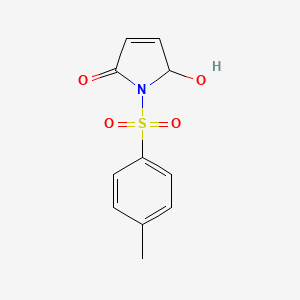

5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO4S |

|---|---|

Molecular Weight |

253.28 g/mol |

IUPAC Name |

2-hydroxy-1-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |

InChI |

InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-10(13)6-7-11(12)14/h2-7,10,13H,1H3 |

InChI Key |

LASNBXWNXQRYSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(C=CC2=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydroxy 1 Tosyl 1h Pyrrol 2 5h One and Its Derivatives

One-Pot Cascade Reactions for 5-Hydroxy-1H-Pyrrol-2(5H)-one Synthesis

One-pot cascade reactions offer an efficient and atom-economical approach to complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates.

C-C Bond Cleavage Initiated Strategies Utilizing β-Enaminones.nih.gov

An innovative and unprecedented C(CO)-C(Ar) bond cleavage of β-enaminones has been developed under mild, transition-metal-free conditions. nih.gov This strategy provides a novel pathway to various 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.govresearchgate.net

This cascade transformation is founded on a C-C bond cleavage that initiates a sequence involving a 1,3-O/C migration and an aerobic hydroxylation. nih.gov This process ultimately leads to the formation of the desired 5-hydroxy-1H-pyrrol-2(5H)-one core. The application of this methodology has been successfully demonstrated in the preparation of 5-alkoxy-1H-pyrrol-2(5H)-one derivatives and a pyrrolo[2,1-a]isoquinolin-3-one derivative. nih.gov

The success of this synthetic approach hinges on carefully optimized reaction conditions. The reaction proceeds efficiently without the need for transition metals or oxidants. researchgate.net It exhibits broad functional group tolerance, accommodating a variety of substituents on the β-enaminone starting material. nih.govresearchgate.net This versatility makes it a highly practical method for accessing a diverse range of 5-hydroxy-1H-pyrrol-2(5H)-one derivatives.

Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylides with Carbonyl Compounds.nih.govacs.org

A straightforward and adaptable protocol for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones has been established using readily available sulfur ylides and carbonyl compounds. nih.govacs.org This method operates under mild conditions and avoids the use of transition metals. nih.gov The reaction involves a sequential intramolecular cyclization of the sulfur ylide with a ketonic carbonyl group, followed by a rearrangement to yield the final product in excellent yields. nih.govacs.org

A key step in this synthetic pathway is the 1,3-hydroxy rearrangement. nih.govacs.org Following the initial intramolecular cyclization, this rearrangement leads to the stable 5-hydroxy-1H-pyrrol-2(5H)-one structure. The formation of the product is supported by various spectroscopic techniques, including X-ray crystallography and 2D NMR studies. nih.gov This tandem reaction of intramolecular enaminic addition to the ketonic carbonyl followed by a 1,3-hydroxy rearrangement has also been achieved with high efficiency using ferric chloride as a catalyst under very mild conditions. nih.gov

Metal-Catalyzed Approaches to Pyrrolinone Formation

While several methods for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones aim to be metal-free, metal-catalyzed approaches remain a significant area of research, offering alternative pathways and reactivities. researchgate.netresearchgate.net Various transition-metal catalysts, including those based on palladium, copper, nickel, ruthenium, cobalt, and iron, have been employed in the synthesis of substituted dihydro-2H-pyrrol-2-one derivatives. researchgate.net For instance, FeCl3 has been shown to effectively catalyze the tandem intramolecular enaminic addition of tertiary enamides to ketones, followed by a 1,3-hydroxy rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. nih.gov Another approach involves the palladium-catalyzed coupling reaction between 2,3-allenamides and aryl iodides. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for 5-Hydroxy-1H-Pyrrol-2(5H)-ones

| Methodology | Key Features | Catalyst/Reagent | Conditions | Advantages |

| C-C Bond Cleavage of β-Enaminones | C(CO)-C(Ar) bond cleavage, 1,3-O/C migration, aerobic hydroxylation | Transition-metal-free | Mild | Broad functional group tolerance, novel pathway. nih.gov |

| Base-Induced Cyclization of Sulfur Ylides | Tandem intramolecular cyclization, 1,3-hydroxy rearrangement | Base (e.g., DBU) | Mild, 0 °C to rt | High efficiency, excellent yields, metal-free. nih.govacs.org |

| FeCl3-Catalyzed Cyclization | Tandem intramolecular enaminic addition, 1,3-hydroxy rearrangement | Ferric Chloride (FeCl3) | Very Mild | Excellent yields, high efficiency. nih.gov |

| Palladium-Catalyzed Coupling | Coupling of 2,3-allenamides and aryl iodides | Pd(0) | Varies | Access to specific substitution patterns. nih.govacs.org |

FeCl3-Catalyzed Tandem Intramolecular Enaminic Addition of Tertiary Enamides

A highly efficient method for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves an iron(III) chloride-catalyzed tandem reaction. nih.gov This process begins with the intramolecular enaminic addition of tertiary enamides to ketones, followed by a 1,3-hydroxy rearrangement. nih.gov The reaction proceeds under very mild conditions and demonstrates excellent yields. nih.gov

The use of FeCl3 as a catalyst is advantageous due to its low cost, low toxicity, and environmental friendliness. nih.gov This methodology is characterized by its operational simplicity and high efficiency, making it a practical approach for constructing the 5-hydroxy-1H-pyrrol-2(5H)-one skeleton. nih.govnih.gov

Table 1: FeCl3-Catalyzed Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Benzoyl-N-(2-oxopropyl)benzenamine | 5-Hydroxy-5-methyl-1-phenyl-1H-pyrrol-2(5H)-one | 95 |

| 2 | N-(2-Oxobutyl)-N-tosylpentan-3-amine | 5-Ethyl-5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one | 92 |

| 3 | N-(2-Oxo-2-phenylethyl)-N-tosylacetamide | 5-Hydroxy-5-phenyl-1-tosyl-1H-pyrrol-2(5H)-one | 90 |

This table is a representative example based on the described methodology and may not reflect the exact experimental results from the cited literature.

Copper(I)-Catalyzed Multicomponent Reactions to 5-Hydroxy-1H-pyrrol-2(5H)-ones

While specific details on copper(I)-catalyzed multicomponent reactions leading directly to 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one were not found in the provided search results, the development of copper-catalyzed multicomponent reactions for the synthesis of highly substituted pyrrolidines and other nitrogen-containing heterocycles is a well-established field. These reactions offer a high degree of molecular complexity from simple starting materials in a single step. Future research may explore the adaptation of these methodologies for the targeted synthesis of 5-hydroxy-1H-pyrrol-2(5H)-one derivatives.

Controlled Oxidation Strategies for Pyrrolone Formation

Hypervalent Iodine Reagent-Mediated Oxidation of N-Tosylpyrroles

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for their mild and selective oxidizing capabilities. researchgate.netmdpi.combeilstein-journals.org These reagents are particularly effective in the oxidation of N-tosylpyrroles to afford 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-ones. researchgate.net Reagents such as phenyliodine(III) diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) are commonly employed for this transformation. mdpi.comnih.gov The reactions are typically carried out under mild conditions and are tolerant of a wide range of functional groups. researchgate.netmdpi.com

The mechanism of this oxidation is believed to involve the formation of a reactive iodine(III) species that facilitates the introduction of a hydroxyl group at the C5 position of the pyrrole (B145914) ring. mdpi.com

Impact of Oxidant Stoichiometry on Product Distribution

The stoichiometry of the hypervalent iodine reagent can significantly influence the product distribution in the oxidation of N-tosylpyrroles. While specific studies detailing the impact of oxidant stoichiometry on the formation of this compound were not prominent in the search results, the principle is a well-established concept in hypervalent iodine chemistry. mdpi.com

In related systems, controlling the amount of the oxidant can prevent over-oxidation to undesired byproducts. For instance, using an excess of the oxidizing agent might lead to the formation of diones or other more highly oxidized species. nih.gov Therefore, careful optimization of the oxidant stoichiometry is crucial to selectively obtain the desired 5-hydroxypyrrolone product in high yield.

Multi-Component and Tandem Reaction Approaches for Pyrrol-2-one Synthesis

Trifluoroacetic Acid-Catalyzed One-Pot Three-Component Approaches

Trifluoroacetic acid (TFA) can be utilized as a catalyst in one-pot, three-component reactions to synthesize substituted pyrrol-2-ones. researchgate.net While the direct synthesis of this compound using this specific method was not explicitly detailed in the provided search results, the general strategy involves the condensation of an amine, a β-ketoester, and an aldehyde. researchgate.netnih.gov

The acidic conditions promoted by TFA facilitate the sequential formation of the necessary bonds to construct the pyrrol-2-one core. researchgate.net This approach is highly convergent and allows for the rapid generation of a library of substituted pyrrol-2-ones from readily available starting materials.

Table 2: Representative Trifluoroacetic Acid-Catalyzed Three-Component Synthesis of Pyrrol-2-ones

| Amine | β-Ketoester | Aldehyde | Product |

| Aniline | Ethyl acetoacetate | Benzaldehyde | 4-Acetyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one |

| Benzylamine | Methyl benzoylacetate | Formaldehyde | 1-Benzyl-4-benzoyl-1,5-dihydro-2H-pyrrol-2-one |

| p-Toluidine | Ethyl p-toluoylacetate | Acetaldehyde | 4-(p-Toluoyl)-1-(p-tolyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one |

This table illustrates the general principle of the three-component reaction and does not represent the synthesis of the title compound.

Role of Imine Intermediates in Reaction Mechanisms

Imine intermediates play a crucial role in several synthetic routes leading to the formation of the γ-hydroxy-γ-lactam core structure. In one established mechanism, the synthesis begins with a sulfonium (B1226848) salt which, upon treatment with a base, generates a sulfur ylide. This ylide undergoes a cyclocondensation reaction with a carbonyl group to form an epoxy lactam intermediate. Following this, a base-induced ring-opening of the epoxide leads to an enamide intermediate. This enamide then undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction to produce a cyclic iminium intermediate. The final step involves the reaction of this iminium intermediate with a water molecule, which furnishes the desired β-hydroxy-γ-lactam product. nih.gov

Another mechanistic pathway highlights the versatility of imine intermediates starting from different precursors. nih.gov This process involves an initial 1,4-addition that creates a zwitterionic intermediate, which then undergoes a hydrogen transfer to form an enamine. nih.gov This enamine subsequently isomerizes into a more stable imine. nih.gov The critical cyclization step occurs via an intramolecular nucleophilic attack of a tertiary alcohol onto the carbonyl group within the imine structure, leading to the formation of a cyclic hydroxylfurane skeleton. nih.gov This sequence underscores the importance of the enamine-imine tautomerization in facilitating the ring-closure reaction to build the core heterocyclic structure.

Base-Mediated Intramolecular Cyclization of α-Nitroethylallenic Esters

A novel and efficient approach for synthesizing functionalized 5-hydroxy-3-pyrrolin-2-ones involves the base-mediated intramolecular cyclization of α-nitroethylallenic esters. nih.govfigshare.com This method utilizes cesium carbonate (Cs₂CO₃) to initiate an unprecedented intramolecular cyclization/rearrangement cascade. nih.gov The reaction transforms the α-nitroethylallenic esters into the desired pyrrolin-2-one core under mild conditions. nih.gov

This synthetic route is particularly noteworthy for its practicality and for providing access to medicinally relevant 5-hydroxy-3-pyrrolin-2-ones. nih.gov The versatility of this method has been further demonstrated through the subsequent Au/Ag-catalyzed heteroarylation of the resulting 5-hydroxy-3-pyrrolin-2-ones with electron-rich heteroarenes, yielding complex heteroaryl-lactam derivatives. nih.gov

Intramolecular Cyclocondensation Pathways

Intramolecular cyclocondensation reactions represent a significant class of synthetic strategies for constructing the pyrrol-2(5H)-one skeleton. These pathways often involve the formation of a key carbon-nitrogen bond to close the ring, starting from a linear precursor that contains all the necessary atoms.

Microwave-Assisted Synthesis from 2-Amino Acid-Derived Enamines

A highly effective and modern approach for the synthesis of substituted 4-hydroxy-1H-pyrrol-3-yl ethanones is the intramolecular cyclocondensation of enamines derived from 2-amino acids, facilitated by microwave irradiation. mdpi.combohrium.comresearchgate.net This method begins with the synthesis of 2-amino esters from common ʟ-amino acids such as ʟ-alanine, ʟ-tyrosine, ʟ-phenylalanine, and ʟ-tryptophan. mdpi.comresearchgate.net These esters are then converted into the corresponding enamines, which are subsequently cyclized under microwave heating to produce the target pyrrole derivatives in yields ranging from 55% to 86%. mdpi.combohrium.com

The efficiency of this cyclization is influenced by both steric and electronic factors. For instance, the highest yield was achieved using methyl ʟ-phenylalaninate as the precursor. mdpi.comresearchgate.net It was observed that bulkier groups can lead to steric hindrance, which reduces the reaction yield. mdpi.com The reaction proceeds via a 5-exo-trig cyclization mechanism, which is initiated by base-mediated deprotonation. mdpi.com The use of enamines derived from acetylacetone (B45752) was found to be crucial for successful cyclization. mdpi.com

| Starting Amino Acid | R¹ Group | R⁴ Group | Yield (%) | Reference |

|---|---|---|---|---|

| ʟ-Phenylalanine | CH₂Ph | Me | 86 | mdpi.comresearchgate.net |

| ʟ-Alanine | - | - | 55-86 (range) | mdpi.com |

| ʟ-Tyrosine | - | - | 55-86 (range) | mdpi.com |

| ʟ-Tryptophan | - | - | 55-86 (range) | mdpi.com |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Principles of Green Chemistry

When evaluating the various synthetic routes to 5-hydroxy-1H-pyrrol-2(5H)-one derivatives, it is essential to compare them based on efficiency, selectivity, and adherence to the principles of green chemistry.

Many traditional methods for preparing these compounds suffer from significant drawbacks, including poor chemical yields, low regioselectivity, and a limited scope of applicable substrates. nih.govresearchgate.net These limitations have spurred the development of more advanced and efficient protocols.

The base-mediated intramolecular cyclization of sulfur ylides offers a straightforward, one-pot synthesis without the need for transition metals, resulting in excellent yields. nih.gov Similarly, the cyclization of α-nitroethylallenic esters provides a practical approach under mild conditions. nih.gov

Microwave-assisted synthesis has emerged as a particularly powerful tool, aligning well with green chemistry principles by offering shorter reaction times and high yields. bohrium.comresearchgate.net The intramolecular cyclocondensation of enamines derived from amino acids under microwave irradiation is a prime example, providing access to complex pyrroles efficiently. mdpi.comresearchgate.net This method is often more sustainable than conventional heating methods which may require significantly longer reaction times (e.g., 48 hours of reflux) and can result in the formation of multiple by-products. researchgate.net

Chemical Reactivity and Transformation Pathways of 5 Hydroxy 1 Tosyl 1h Pyrrol 2 5h One

Acid-Catalyzed Transformations and Rearrangements

While the 5-hydroxy-1H-pyrrol-2(5H)-one core is a recognized scaffold in synthetic chemistry, detailed studies on the specific acid-catalyzed transformations of the N-tosylated derivative into certain fused heterocyclic systems are not extensively documented in publicly available literature. researchgate.netnih.govacs.org General synthetic routes to these target systems typically involve other precursors. nih.govscielo.brnih.govresearchgate.netmdpi.comnih.gov

Formation of Novel Fused Heterocyclic Systems (e.g., 1H-pyrrole-2,5-diones, 1H-benzo[f]indole-4,9-diones)

Scientific literature extensively describes the synthesis of 1H-pyrrole-2,5-diones (maleimides) and 1H-benzo[f]indole-4,9-diones through various synthetic strategies. nih.govnih.govmdpi.com However, specific examples detailing the acid-catalyzed rearrangement of 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one to yield these particular fused heterocyclic systems are not prominently reported. The synthesis of 1H-pyrrole-2,5-dione derivatives often involves methods like the condensation of diketones with amides or the reaction of maleic anhydride (B1165640) with amines. nih.govmdpi.com Similarly, the construction of the 1H-benzo[f]indole-4,9-dione skeleton is typically achieved through multi-component reactions or cyclization of different precursors. scielo.brnih.govresearchgate.netnih.gov

Nucleophilic Additions and Substitutions

The electrophilic nature of the pyrrolone ring in this compound makes it susceptible to nucleophilic attack. These reactions are fundamental to its application in constructing complex molecules and for bioconjugation.

Reactions with Thiols for Bioconjugation Building Blocks

The 5-hydroxy-1H-pyrrol-2(5H)-one (5HP2O) scaffold has emerged as a promising alternative to maleimides for the site-specific modification of proteins via cysteine residues. The reaction involves a Michael addition of a thiol-containing molecule (like the amino acid cysteine) to the activated double bond of the pyrrolone ring. This forms a stable thioether linkage, creating a bioconjugate. This methodology is valuable for attaching probes, drugs, or imaging agents to proteins.

Research has demonstrated that these 5HP2O building blocks exhibit excellent cysteine selectivity and yield thiol conjugates with superior stability compared to their maleimide (B117702) counterparts. The N-substituent on the pyrrolone ring can be modified to carry various functionalities, such as fluorophores or drug molecules, allowing for the creation of diverse bioconjugation reagents.

Table 1: Representative Thiol Addition Reactions to 5-Hydroxy-1H-Pyrrol-2(5H)-one Derivatives

| 5HP2O Derivative | Thiol Nucleophile | Reaction Conditions | Product |

| N-Benzyl-5HP2O | β-mercaptoethanol | MeOH | N-Benzyl-5-hydroxy-3-((2-hydroxyethyl)thio)pyrrolidin-2-one |

| N-Benzyl-5HP2O | N-acetyl-L-cysteine (NAC) | Tris buffer (10 mM, pH 8), 25 °C | N-Benzyl-5HP2O-NAC conjugate |

| N-Dansyl-5HP2O | Glutathione (GSH) | Phosphate buffer | N-Dansyl-5HP2O-GSH conjugate |

This table presents a generalized summary of reactions found in the literature for N-substituted 5-hydroxy-pyrrolones.

Ring Opening and Cyclization Events

The 5-hydroxy-1H-pyrrol-2(5H)-one ring system can undergo various ring-opening and subsequent cyclization reactions, often initiated by a nucleophilic attack or a change in reaction conditions. nih.govnih.gov For instance, under certain basic conditions, intramolecular cyclization processes can be induced. nih.govacs.orgnih.govconsensus.app The presence of the N-tosyl group can influence the reactivity by activating the carbonyl group and affecting the stability of intermediates.

While specific studies on the title compound are limited, related structures like N-arylacetamides can be induced to cyclize with reagents like epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones. This type of reaction proceeds via nucleophilic attack followed by intramolecular cyclization. The general reactivity suggests that the this compound could potentially be opened by strong nucleophiles at the C5 position, followed by rearrangement or recyclization depending on the reaction partners and conditions.

Hydrolytic Stability Studies of 5-Hydroxy-1H-Pyrrol-2(5H)-one Building Blocks

A significant advantage of 5-hydroxy-1H-pyrrol-2(5H)-one (5HP2O) building blocks over traditional maleimide-based reagents in bioconjugation is their enhanced hydrolytic stability. Maleimides are known to be susceptible to ring-opening hydrolysis, especially at neutral to basic pH, which can lead to a loss of reactivity and instability of the resulting conjugate.

In contrast, studies have shown that 5HP2O building blocks are remarkably inert to hydrolysis across a range of physiologically relevant pH values. This stability extends to the resulting thiol conjugates, which also demonstrate resistance to hydrolysis and thiol-exchange reactions. This increased stability offers a significant advantage, providing a longer shelf-life for the reagents and leading to more robust and stable bioconjugates.

Table 2: Comparative Hydrolytic Stability of a 5HP2O Building Block vs. N-Benzylmaleimide

| Compound | pH | Incubation Time (hours) | % Hydrolysis |

| 5HP2O building block | 6.0 | 24 | No hydrolysis observed |

| 5HP2O building block | 7.0 | 24 | No hydrolysis observed |

| 5HP2O building block | 8.0 | 24 | No hydrolysis observed |

| N-Benzylmaleimide | 8.0 | 24 | >95% |

Data generalized from stability studies on representative compounds in the literature.

Applications of 5 Hydroxy 1 Tosyl 1h Pyrrol 2 5h One As a Versatile Synthetic Intermediate

Precursor in Natural Product Total Synthesis (e.g., Lucilactaene)

The 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core is a prominent structural motif found in numerous biologically active natural products. nih.gov Consequently, derivatives of this scaffold are crucial intermediates in the total synthesis of these complex molecules. A notable example is the use of a related compound, 5-allyl-5-hydroxy-3-iodo-1H-pyrrol-2(5H)-one, as a key precursor in the total synthesis of the natural product lucilactaene (B1241182). nih.gov Lucilactaene is a fungal metabolite that has garnered significant interest due to its activity as a cell cycle inhibitor, particularly in cancer cells where the p53 tumor suppressor gene is inactive.

The synthesis of lucilactaene highlights the strategic importance of the 5-hydroxypyrrolone unit. This building block provides a pre-functionalized core that can be elaborated through a series of chemical reactions to construct the complex polyunsaturated side chain and the fused tetrahydrofuran (B95107) ring characteristic of the final natural product. The presence of the hydroxyl group at the C5 position is particularly important as it can direct subsequent reactions or be transformed into other functional groups as required by the synthetic strategy.

Building Block for Complex Heterocyclic Architectures.researchgate.netresearchgate.net

The inherent reactivity and functionality of 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one make it an ideal starting point for the synthesis of a wide array of more complex heterocyclic structures. The tosyl group serves as an effective protecting group for the nitrogen atom, which can be removed or modified at various stages of a synthetic sequence, while the hydroxyl group and the lactam ring offer multiple sites for chemical diversification.

Research has demonstrated that this compound can be readily converted into a variety of other pyrrole (B145914) and pyrrolone derivatives. nih.govrsc.org One-pot synthesis methods have been developed that allow for the efficient generation of new 1-tosyl pyrrol-2-one derivatives from this precursor. These reactions often proceed at room temperature and provide a useful and adaptable route to a library of related compounds.

The versatility of this starting material is further underscored by the various synthetic strategies that have been employed to create substituted 5-hydroxy-1H-pyrrol-2(5H)-ones. These methods include the condensation of α,β-diketones with acetamides, the oxidation of pyrrolinones, and the reaction of chalcones with isonitriles, among others. researchgate.net The ability to readily access a diverse range of these derivatives is crucial for their application in medicinal chemistry and drug discovery, where subtle changes in molecular structure can lead to significant differences in biological activity.

Table 1: Examples of Synthetic Methods for Pyrrolone Derivatives

| Method | Description |

| Condensation | Reaction of α,β-diketones and acetamides. researchgate.net |

| Oxidation | Oxidation of pyrrolinones to introduce the hydroxyl group. researchgate.net |

| Cyclization | Base-induced tandem intramolecular cyclization of sulfur ylides with ketones followed by a 1,3-hydroxy rearrangement. nih.gov |

| Multi-component Reaction | Reaction of chalcones with isonitriles. researchgate.net |

Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry and materials science. The incorporation of rigid heterocyclic units, such as the pyrrole or pyrrolone scaffold, can pre-organize the macrocyclic structure, which can be beneficial for binding to biological targets or for creating specific material properties.

While direct examples of the use of this compound in macrocyclization are not extensively documented, the utility of pyrrole-containing units in the synthesis of macrocycles is well-established. For instance, novel monoaza-15-crown-5 ethers, a type of macrocycle, containing a pyrrole unit have been synthesized and used as catalysts in asymmetric reactions. The pyrrole moiety in these macrocycles was found to influence their catalytic activity. The development of efficient methods for creating macrocycles, such as the solid-phase synthesis of 2-pyridone-linked macrocycles, further highlights the importance of heterocyclic building blocks in this area of chemistry. Given the reactivity of the 5-hydroxypyrrolone scaffold, it represents a promising, though not yet fully exploited, building block for the construction of novel macrocyclic compounds.

Development of Optoelectronic Materials Utilizing Pyrrolone Scaffolds

The pyrrole ring is a key component in many organic materials with interesting electronic and optical properties. Its electron-rich nature makes it suitable for use in conductive polymers and other functional materials. The development of novel materials from pyrrole derivatives is an active area of research with potential applications in electronics, photonics, and sensor technology.

A related compound, 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, which shares the 1-tosyl-pyrrole core, is utilized in the development of novel materials with specific electronic and optical properties. This suggests that the 1-tosyl-pyrrolone scaffold could also be a valuable component in the design of new functional materials. The ability to synthesize a variety of derivatives from this compound allows for the fine-tuning of the electronic properties of the resulting molecules, which is a key aspect of materials design. The incorporation of the pyrrolone scaffold into larger conjugated systems or polymers could lead to the development of new optoelectronic materials with tailored properties for specific applications.

Theoretical and Mechanistic Investigations of 5 Hydroxy 1 Tosyl 1h Pyrrol 2 5h One Chemistry

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT))

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the chemistry of N-sulfonylated lactams at a molecular level. While specific DFT studies on 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one are not extensively documented in the literature, principles derived from computational analyses of related pyrrolidinone and lactam structures provide significant insights. researchgate.netresearchgate.net

DFT calculations are instrumental in understanding how the structural and electronic features of a molecule influence its reactivity. For this compound, the N-tosyl group is a key modulator of the molecule's properties.

Electronic Effects: The tosyl (p-toluenesulfonyl) group is strongly electron-withdrawing. DFT studies on related N-sulfonylated heterocycles and β-lactams show that such groups significantly decrease the electron density on the nitrogen atom. researchgate.net This has several consequences:

It increases the acidity of protons on the carbon alpha to the nitrogen.

It enhances the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack.

It influences the conformation and resonance of the amide bond within the five-membered ring. researchgate.net

Steric Effects: The bulky tosyl group can impose significant steric hindrance, influencing the trajectory of approaching reagents. This steric control is crucial in diastereoselective reactions, guiding nucleophilic additions to either face of the pyrrolone ring.

Computational models, by calculating parameters like electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) energies, can quantify these effects. For instance, a lower LUMO energy for the N-tosylated compound compared to its N-alkyl or N-H counterparts would computationally confirm its enhanced electrophilicity and reactivity toward nucleophiles. researchgate.net

One of the major strengths of DFT is its ability to map out potential reaction pathways and calculate the associated energy barriers (activation energies) and reaction energies. nih.govnih.gov This allows for the prediction of the most likely reaction mechanism and the feasibility of a proposed transformation under specific conditions.

For the synthesis of this compound, which can be formed through various cyclization strategies, DFT could be used to:

Compare different mechanistic routes , such as an intramolecular enaminic addition followed by a 1,3-hydroxy rearrangement.

Calculate the transition state energies for each step, identifying the rate-determining step of the reaction. researchgate.net

Determine the thermodynamic stability of reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction.

Investigate the role of catalysts by modeling their interaction with the substrate and calculating how they lower the activation barriers of key steps. nih.gov

For example, in a proposed synthesis from a tertiary enamide, DFT could model the FeCl₃-catalyzed intramolecular addition to the ketone and the subsequent rearrangement, providing theoretical support for the observed reaction outcome. researchgate.net

Elucidation of Reaction Mechanisms through Spectroscopic Techniques

The confirmation of reaction products and the identification of transient intermediates are paramount to elucidating reaction mechanisms. A combination of spectroscopic techniques is routinely employed to characterize the structure of this compound and its precursors. researchgate.netnih.gov

The formation and structure of the 5-hydroxy-1H-pyrrol-2(5H)-one core are unequivocally established using methods that provide detailed information about connectivity and spatial arrangement. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of atoms. More advanced 2D NMR techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule, helping to trace the spin systems of the ethyl group and the pyrrolone ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule, for example, linking the tosyl group to the pyrrolone nitrogen.

DEPT (Distortionless Enhancement by Polarization Transfer) helps distinguish between CH, CH₂, and CH₃ groups.

X-Ray Crystallography: This technique provides the definitive, unambiguous three-dimensional structure of a molecule in its crystalline state. rsc.orgresearchgate.net It confirms the exact stereochemistry at the C5 chiral center and reveals key structural parameters like bond lengths, bond angles, and the dihedral angle between the tosyl group's aromatic ring and the lactam ring. Furthermore, it can reveal intermolecular interactions, such as hydrogen bonding involving the C5-hydroxyl group, which can influence crystal packing and physical properties. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the lactam carbonyl (C=O), the hydroxyl (O-H), and the sulfonyl (S=O) groups are readily identified, confirming the successful incorporation of these moieties into the final structure. researchgate.net

Table 1: Spectroscopic Techniques for Mechanistic Elucidation

| Technique | Purpose | Information Obtained | Citation(s) |

|---|---|---|---|

| 1D & 2D NMR | Structural Elucidation & Connectivity Mapping | Identifies H-H and C-H correlations, confirms bonding framework, and establishes stereochemical relationships. | researchgate.netnih.govrsc.org |

| X-Ray Crystallography | Definitive 3D Structure Determination | Provides precise bond lengths, angles, and absolute stereochemistry of the final product or key intermediates. | nih.govrsc.orgresearchgate.net |

| Mass Spectrometry | Molecular Formula Confirmation | Determines the exact mass and elemental composition of the molecule. | researchgate.netnih.gov |

| IR Spectroscopy | Functional Group Identification | Confirms the presence of key groups like -OH, C=O (lactam), and S=O (sulfonyl). | researchgate.net |

Insights into Aerobic Oxidation and Radical-Polar Crossover Processes

Modern synthetic chemistry increasingly focuses on developing efficient and environmentally benign reaction methodologies. Aerobic oxidation and radical-polar crossover reactions represent two such advanced strategies that are relevant to the synthesis of N-sulfonylated pyrrolidinones.

Aerobic Oxidation: The use of molecular oxygen (from air) as the terminal oxidant is a hallmark of green chemistry. In the context of synthesizing lactam structures, aerobic oxidation can be applied to precursors like N-sulfonylated amines or iminium salts. chemrxiv.orgresearchgate.net The general mechanism often involves a metal catalyst (e.g., copper) and sometimes a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl). nih.gov The process typically involves the oxidation of an amine to an imine or iminium ion, which can then be a substrate for subsequent transformations or be oxidized further. For instance, a base-promoted aerobic oxidation of N-alkyl iminium salts derived from various nitrogen heterocycles has been shown to produce unsaturated lactams efficiently, avoiding the need for harsh stoichiometric oxidants. chemrxiv.orgnih.gov

Radical-Polar Crossover (RPC): Radical-polar crossover (RPC) processes are powerful transformations that merge single-electron (radical) and two-electron (polar/ionic) reaction steps within a single cascade. acs.orgnih.gov This strategy allows for the construction of complex cyclic systems, including saturated nitrogen heterocycles like pyrrolidines, under mild conditions. nih.gov

A common RPC approach for pyrrolidine (B122466) synthesis involves:

Radical Generation: A photocatalyst, upon irradiation with visible light, generates an alkyl radical from a suitable precursor.

Radical Addition: The generated radical adds to an imine (or a related nitrogen-containing acceptor), forming a new carbon-carbon bond and a subsequent nitrogen-centered radical intermediate.

Crossover Step: The nitrogen-centered radical is then reduced by the photocatalyst in a single-electron transfer (SET) event. This "crossover" step converts the radical intermediate into an anion.

Polar Cyclization: The resulting anion acts as a nucleophile, undergoing an intramolecular cyclization by displacing a leaving group to form the final pyrrolidine ring. acs.orgnih.gov

This photoredox-mediated RPC methodology offers a modern and modular route to substituted pyrrolidines and related N-heterocycles from simple acyclic starting materials, representing a cutting-edge strategy potentially applicable to the synthesis of the this compound core. acs.org

Structural Features of 5 Hydroxy 1 Tosyl 1h Pyrrol 2 5h One and Its Analogues in Chemical Biology Research

Exploration of Pyrrolone Derivatives as Leads for Enzyme Inhibition

The pyrrolone scaffold has emerged as a versatile template for designing enzyme inhibitors. nih.govnih.gov Its structural features allow for the introduction of various substituents that can interact with the active sites of different enzymes, leading to potent and selective inhibition. Researchers have successfully developed pyrrolone-based inhibitors for several enzyme families, demonstrating the broad applicability of this heterocyclic system in medicinal chemistry. researchgate.netnih.gov

Derivatives of 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes. drugbank.comnih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological processes. nih.govnih.govmdpi.com

Specifically, this compound and its related analogues have shown competitive inhibitory action against the cytosolic isoforms hCA I and hCA II. drugbank.comnih.gov The inhibitory potency is influenced by the structural modifications on the pyrrolone ring. For instance, the parent compound, 1-tosyl-pyrrole, and its oxidized forms, including this compound, all exhibit inhibitory activity. drugbank.com

Studies on a broader range of pyrrol-2-one derivatives containing sulfonamide groups have revealed key structure-activity relationships (SARs). The nature and position of substituents on the phenyl ring attached to the pyrrolone core significantly affect the inhibitory constants (Ki). For example, halogen atoms at the 4-position of the phenyl ring were found to be detrimental to the inhibition of hCA I. nih.gov In contrast, some derivatives have demonstrated highly effective inhibition of hCA II, with potencies comparable to the clinically used sulfonamide, acetazolamide. drugbank.comnih.gov The inhibition data for select tosyl-pyrrolone derivatives against hCA I and hCA II are summarized below.

Table 1: Inhibitory Potencies (Ki) of 1-Tosyl-Pyrrol-2-one Derivatives against Human Carbonic Anhydrase Isozymes I and II drugbank.comnih.gov

| Compound | hCA I Ki (µM) | hCA II Ki (µM) |

| 1-Tosyl-pyrrole | 14.6 | 37.5 |

| 1-Tosyl-1H-pyrrol-2(5H)-one | 42.4 | 1.87 |

| This compound | 30.2 | 0.53 |

| 5-Oxo-1-tosyl-2,5-dihydro-1H-pyrrol-2-yl acetate | 25.8 | 1.12 |

This table is interactive. You can sort and filter the data.

The versatility of the pyrrolone scaffold extends to the inhibition of other key enzymes involved in various pathological conditions.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. nih.govmdpi.com A series of disubstituted 3-hydroxy-1H-pyrrol-2(5H)-one analogues have been designed and evaluated as tyrosinase inhibitors. One of the most potent compounds identified, compound 6a , exhibited a mixed type of inhibitory activity with an IC₅₀ value of 6.98 µM. nih.gov Molecular docking studies suggest that these compounds can fit well into the active site of tyrosinase. nih.gov

HIV Integrase: Human Immunodeficiency Virus (HIV) integrase is an essential enzyme for viral replication, making it a validated target for antiretroviral therapy. researchgate.netnih.gov The 3-hydroxy-1,5-dihydro-pyrrol-2-one (HDPO) moiety, an advanced analogue of 2-hydroxy-3-heteroaryl acrylic acids, has been developed as a novel class of HIV integrase inhibitors. nih.gov This cyclic modification creates a favorable configuration for chelating the two metal ions in the enzyme's active site, leading to improved enzymatic and antiviral activities. nih.gov Some natural products containing the 5-hydroxy-1H-pyrrol-2-one core, such as oteromycin, have also been reported to inhibit HIV integrase activity. nih.gov

Apurinic/apyrimidinic Endonuclease 1 (APE1): APE1 is a key enzyme in the DNA base excision repair (BER) pathway, which is responsible for repairing DNA damage caused by many anti-cancer agents. nih.govfigshare.com Inhibition of APE1 can sensitize tumor cells to chemotherapy. nih.gov While direct studies on this compound are limited, the broader class of small molecules containing heterocyclic scaffolds has been explored for APE1 inhibition. For instance, pyrrolidine (B122466) analogues have shown significant improvements in potency over initial screening hits in radiotracer incision assays. nih.gov This suggests that the pyrrolone scaffold could be a viable starting point for developing novel APE1 inhibitors. scilit.com

Table 2: Inhibitory Activities of Pyrrolone Analogues Against Various Enzymes

| Enzyme Target | Pyrrolone Analogue | Inhibitory Potency (IC₅₀) | Reference |

| Tyrosinase | Compound 6a (disubstituted 3-hydroxy-1H-pyrrol-2(5H)-one) | 6.98 µM | nih.gov |

| HIV Integrase | 3-Hydroxy-1,5-dihydro-pyrrol-2-one (HDPO) derivatives | Varies (improved enzymatic and antiviral activity) | nih.gov |

| APE1 | Pyrrolidine analogues (related scaffold) | Low micromolar range | nih.gov |

This table is interactive. You can sort and filter the data.

Scaffold Design for Modulating Protein-Protein Interactions (e.g., Annexin A2–S100A10)

Beyond enzyme inhibition, the pyrrolone scaffold has been successfully employed to design small molecules that disrupt protein-protein interactions (PPIs). A notable example is the inhibition of the interaction between Annexin A2 and S100A10 (p11). nih.govacs.org The Annexin A2-S100A10 heterotetramer is implicated in various cellular processes, including fibrinolysis, and its upregulation has been observed in several types of cancer. nottingham.ac.uknih.gov

Through molecular docking and subsequent chemical exploration, a class of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues has been identified as potent inhibitors of this PPI. nih.govacs.org Structure-activity relationship studies have confirmed that these compounds likely occupy the binding pocket on S100A10 that accommodates the N-terminal region of Annexin A2. nih.govacs.org

The potency of these inhibitors is highly dependent on the substituents at the N1, C4, and C5 positions of the pyrrol-2-one ring. For example, a 4-chlorophenyl derivative with an allyl N-substitution was found to be one of the most potent compounds in the series. nih.gov These small molecule inhibitors have been shown to disrupt the physiological complex of Annexin A2 and S100A10 in both cell-free and cellular assays, making them valuable chemical probes to explore the cellular functions of this interaction. nih.govnottingham.ac.uk

Table 3: Inhibition of Annexin A2–S100A10 Interaction by 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues nih.gov

| Compound | N1-Substituent | C4-Aroyl Group | C5-Phenyl Group | IC₅₀ (µM) |

| 1a | 2-hydroxypropyl | 4-methylbenzoyl | 4-isopropylphenyl | 4.4 |

| 47 | Allyl | 4-methylbenzoyl | 4-chlorophenyl | 1.8 |

| 45 | Allyl | 3-pyridylcarbonyl | 4-chlorophenyl | > 50 |

| 51 | 3-methoxypropyl | 4-methylbenzoyl | 4-chlorophenyl | > 50 |

This table is interactive. You can sort and filter the data.

Development of Analogues for Targeted Bioactivity Studies

The development of efficient synthetic protocols has enabled the creation of diverse libraries of 5-hydroxy-1H-pyrrol-2(5H)-one derivatives for targeted bioactivity screening. nih.govplos.orgnih.gov These synthetic efforts have been crucial for exploring the therapeutic potential of this scaffold beyond its initial identification in natural products.

One significant area of investigation has been the antitumor activity of these compounds. A panel of 5-hydroxy-1H-pyrrol-2(5H)-one derivatives was screened, leading to the identification of a compound, 1d , with potent anti-proliferative activity across multiple cancer cell lines. plos.org Further mechanistic studies revealed that 1d induces S-phase cell cycle arrest and apoptosis, partly in a p53-dependent manner, by causing DNA damage. plos.org Importantly, this compound also demonstrated significant tumor growth suppression in in-vivo xenograft models, highlighting the potential of this scaffold in oncology. plos.org

In addition to anticancer effects, analogues of 5-hydroxy-2H-pyrrol-2-ones have been synthesized and evaluated for other targeted bioactivities. For instance, certain derivatives have been found to exhibit antiestrogenic effects in breast and endometrial cancer cells, and can potentiate the antitumoral effect of tamoxifen. nih.gov The broad range of biological activities associated with this scaffold, including anti-inflammatory and antimicrobial properties, continues to drive the development of new analogues for further investigation. nih.gov

Conclusion and Future Research Perspectives

Current Challenges in 5-Hydroxy-1-Tosyl-1H-Pyrrol-2(5H)-one Chemistry

Despite its importance, the synthesis and manipulation of this compound and its analogs are not without significant hurdles. Many of the established synthetic routes for the broader class of 5-hydroxy-1H-pyrrol-2(5H)-ones suffer from notable disadvantages that extend to this specific tosylated derivative.

The stereoselectivity of the synthesis also presents a considerable challenge. The hydroxyl-bearing C5 stereocenter is crucial for the biological activity of many related natural products, yet controlling its configuration during synthesis remains a complex task. Developing enantioselective methods is a key area of ongoing research.

Another significant issue is the stability of synthetic intermediates. For instance, some approaches proceed via an enamide intermediate, which can be prone to undesired side reactions. nih.gov Additionally, certain reagents and reaction conditions can be harsh, potentially leading to the decomposition of the desired product or limiting the compatibility with sensitive functional groups. researchgate.net The quest for milder and more robust synthetic conditions is therefore a priority.

Emerging Synthetic Strategies and Catalytic Systems

In response to the challenges outlined above, chemists are actively developing innovative and more efficient synthetic methodologies. These emerging strategies often leverage novel catalytic systems to improve yield, selectivity, and sustainability.

Photocatalysis and Electrocatalysis: Visible-light-driven photocatalysis is emerging as a powerful and green tool in organic synthesis, and its application to the synthesis of pyrroline and pyrrole (B145914) derivatives is a promising frontier. researchgate.netresearchgate.net These methods can facilitate unique chemical transformations under mild conditions, potentially offering new routes to the this compound core. Similarly, electrocatalysis provides an alternative approach to drive reactions with high control and reduced waste. researchgate.net

Advanced Catalytic Systems: The development of novel catalysts is central to overcoming existing synthetic limitations. This includes the use of transition-metal catalysts, such as palladium and copper, in coupling and cyclization reactions to construct the pyrrolone ring with greater precision. nih.govresearchgate.net Organocatalysis has also gained significant traction, offering metal-free alternatives that can provide high levels of stereocontrol. rsc.org For instance, a recently developed method utilizes a base-induced tandem intramolecular cyclization of a sulfur ylide, providing a transition-metal-free, one-pot synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. nih.govnih.gov

Biocatalysis: The use of enzymes in synthesis, or biocatalysis, offers unparalleled selectivity and operates under environmentally benign conditions. nih.govresearchgate.net This approach holds immense potential for the enantioselective synthesis of chiral building blocks like this compound. nih.govresearchgate.net The application of enzymes such as lipases, proteases, and oxidoreductases could provide access to enantiomerically pure forms of the target molecule, which is crucial for pharmaceutical applications.

The table below summarizes some of the emerging synthetic strategies and their key advantages.

| Synthetic Strategy | Catalytic System | Key Advantages |

| Photocatalysis | Visible-light active catalysts (e.g., Ruthenium or Iridium complexes, organic dyes) | Mild reaction conditions, green and sustainable, access to novel reaction pathways. |

| Electrocatalysis | Electrode materials | High level of control over reaction conditions, reduced use of chemical reagents. |

| Organocatalysis | Small organic molecules (e.g., proline, thiourea derivatives) | Metal-free, often highly enantioselective, environmentally friendly. |

| Biocatalysis | Isolated enzymes or whole-cell systems | High chemo-, regio-, and enantioselectivity; mild, aqueous reaction conditions. |

| Metal-free Cyclization | Organic bases (e.g., DBU) | Avoids transition-metal contamination, often operationally simple. |

Untapped Potential in Advanced Materials and Chemical Biology

While the primary focus of research on this compound has been in organic synthesis and medicinal chemistry, its unique chemical architecture suggests significant, yet underexplored, potential in other cutting-edge scientific fields.

Advanced Materials: The pyrrole and pyrrolone core structures are known components of functional organic materials, including polymers, dyes, and films. researchgate.netacs.org The presence of both a hydroxyl group and a reactive α,β-unsaturated system in this compound makes it an attractive building block for the synthesis of novel polymers and functional materials. For instance, the hydroxyl group could be used as an initiation site for ring-opening polymerization, or the entire molecule could be incorporated as a monomer to introduce specific functionalities into a polymer backbone. The tosyl group can also be a handle for further modifications. These materials could find applications in areas such as organic electronics, sensing, and smart coatings.

Chemical Biology: A particularly exciting and emerging application for 5-hydroxy-pyrrolone derivatives is in the field of chemical biology, specifically in bioconjugation. These compounds have been proposed as advantageous alternatives to the widely used maleimides for the site-selective labeling of cysteine residues in proteins. nih.govresearchgate.net The reaction of 5-hydroxy-pyrrolones with thiols proceeds under mild conditions and can result in stable conjugates. nih.gov The ability to attach probes, drugs, or other functional molecules to proteins with high specificity is crucial for understanding biological processes and for the development of new therapeutics and diagnostics. The this compound scaffold, with its potential for further functionalization, is well-suited for the design of novel bioconjugation reagents.

Furthermore, the core structure of 5-hydroxy-1H-pyrrol-2(5H)-one is found in numerous natural products with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov This suggests that this compound and its derivatives could serve as valuable scaffolds in drug discovery programs. nih.gov They can be used as starting points for the synthesis of compound libraries to be screened for new therapeutic agents. The tosyl group, being a good leaving group, could also facilitate the synthesis of derivatives with diverse substitutions at the nitrogen atom, further expanding the accessible chemical space.

The table below outlines the potential applications of this compound in these emerging fields.

| Field | Potential Application | Rationale |

| Advanced Materials | Synthesis of functional polymers and materials. | Presence of polymerizable groups (hydroxyl, α,β-unsaturated system) and a modifiable tosyl group. |

| Chemical Biology | Development of novel bioconjugation reagents. | Reactivity towards thiols for site-selective protein modification, offering an alternative to maleimides. |

| Drug Discovery | Scaffold for the synthesis of bioactive molecules. | The core structure is present in various natural products with therapeutic potential. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one, and how are yields optimized?

- Methodological Answer : The compound can be synthesized via base-induced tandem intramolecular C–H activation. For example, β-hydroxy-γ-lactam derivatives are prepared by treating benzylamine with phenacyl bromide under mild basic conditions, followed by cyclization . Yields (~46–63%) depend on reaction time, temperature, and purification strategies (e.g., column chromatography with 50% EtOAc/hexane for non-polar impurities and DCM/MeOH (99:1) for the final product) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and ring structure. Infrared spectroscopy (FTIR) validates functional groups (e.g., hydroxyl, carbonyl), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity . X-ray crystallography may resolve stereochemistry in derivatives .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Due to acute toxicity (oral/dermal/inhalation Category 4), use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Store in sealed containers away from heat . Emergency protocols include skin/eye rinsing and medical consultation for exposure .

Advanced Research Questions

Q. How can substituent effects on the pyrrolone ring influence reactivity and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., tosyl) stabilize the ring but may reduce nucleophilic reactivity. Substituent positioning (e.g., 3,5-diaryl groups) can modulate electronic and steric effects, impacting cyclization efficiency. Computational modeling (DFT) paired with experimental data (NMR/HRMS) helps predict and validate these effects .

Q. How do contradictions in reported synthetic yields arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from competing side reactions (e.g., over-tosylation or ring-opening). Kinetic studies under varying conditions (e.g., base strength, solvent polarity) can identify optimal parameters. For example, using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes hydrolysis .

Q. What strategies address low regioselectivity in functionalizing the pyrrolone core?

- Methodological Answer : Directed C–H activation using directing groups (e.g., sulfonyl) enhances regioselectivity. For example, intramolecular cyclization via sulfonium intermediates directs substitution to the 5-position . Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) further diversifies substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.